SPhos Pd G4
Description
Historical Evolution and Fundamental Principles of Cross-Coupling in Organic Synthesis
The origins of cross-coupling chemistry can be traced back to early discoveries, but it was the pioneering work of chemists like Richard Heck, Ei-ichi Negishi, and Akira Suzuki in the 1970s that laid the foundation for modern palladium-catalyzed cross-coupling. numberanalytics.com Their development of the Heck, Negishi, and Suzuki-Miyaura reactions, respectively, revolutionized the field and earned them the 2010 Nobel Prize in Chemistry. numberanalytics.comnobelprize.org
The fundamental principle of a cross-coupling reaction involves the catalytic joining of two different chemical fragments, typically an organometallic nucleophile and an organic electrophile, with the aid of a transition metal catalyst. nih.govresearchgate.net The generally accepted mechanism for palladium-catalyzed cross-coupling involves a catalytic cycle that typically includes three key elementary steps:
Oxidative Addition: The active palladium(0) catalyst reacts with the organic electrophile (often an aryl or vinyl halide) to form a palladium(II) intermediate. nih.govacs.org
Transmetalation: The organic group from the organometallic nucleophile is transferred to the palladium(II) center, displacing the halide. nobelprize.orgnih.gov
Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated to form the desired product, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.govacs.org
The Pivotal Role of Palladium Catalysis in Modern Synthetic Chemistry
Palladium catalysis plays a central role in modern synthetic chemistry due to its high catalytic activity, selectivity, and broad functional group tolerance. snnu.edu.cncaltech.edu These reactions often proceed under mild conditions, allowing for the synthesis of complex molecules without the need for harsh reagents that could damage sensitive functional groups. numberanalytics.comcaltech.edu The ability to form C-C and C-X bonds with such precision has streamlined the synthesis of a vast array of organic compounds, including many pharmaceuticals and advanced materials. rsc.orgjocpr.com The impact of palladium-catalyzed reactions is evident in the rapid construction of molecularly diverse libraries for drug discovery and the efficient production of fine chemicals. jocpr.com
Strategic Importance of Ligand Design in Homogeneous Palladium Catalysis
The performance of a homogeneous palladium catalyst is critically dependent on the nature of the ligands coordinated to the metal center. numberanalytics.comnih.gov Ligands are not merely spectators; they play a crucial role in modulating the electronic and steric properties of the palladium atom, thereby influencing the catalyst's reactivity, stability, and selectivity. numberanalytics.comnumberanalytics.com
Key aspects of ligand design include:
Electronic Properties: Ligands can donate or withdraw electron density from the palladium center, which affects the rates of oxidative addition and reductive elimination. numberanalytics.com Electron-rich ligands, for instance, can promote oxidative addition.
Steric Properties: The bulkiness of a ligand can influence the coordination environment around the palladium, affecting substrate binding and preventing catalyst decomposition. numberanalytics.com Sterically demanding ligands are often essential for coupling hindered substrates. nih.gov
The development of sophisticated ligands, such as bulky and electron-rich phosphines and N-heterocyclic carbenes (NHCs), has been a driving force behind the expansion of the scope and utility of palladium-catalyzed cross-coupling reactions. nih.gov
Overview of Palladium Precatalyst Systems and their Significance in Reaction Initiation
While the active catalyst in many cross-coupling reactions is a palladium(0) species, these can be unstable and difficult to handle. youtube.com To address this, stable palladium(II) precatalysts have been developed. rsc.orgresearchgate.net These are well-defined, often air- and moisture-stable complexes that readily convert to the active Pd(0) species under the reaction conditions. researchgate.netsigmaaldrich.com
The use of precatalysts offers several advantages:
Enhanced Stability and Handling: They are generally easier to store and handle than their Pd(0) counterparts. sigmaaldrich.com
Accurate Stoichiometry: They allow for precise control over the ligand-to-palladium ratio, which is crucial for optimal catalytic activity. sigmaaldrich.com
Efficient Activation: Modern precatalysts are designed for rapid and quantitative generation of the active catalyst, often without the need for external reducing agents. researchgate.netsigmaaldrich.com
The evolution of palladium precatalysts has progressed through several generations, with each offering improvements in stability, activity, and scope. The development of these systems has been instrumental in making palladium-catalyzed reactions more reliable, reproducible, and accessible for a wide range of applications. enamine.netacs.org
Structure
2D Structure
Properties
Molecular Formula |
C40H51NO5PPdS- |
|---|---|
Molecular Weight |
795.3 g/mol |
IUPAC Name |
dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |
InChI |
InChI=1S/C26H35O2P.C13H12N.CH4O3S.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h9-11,16-21H,3-8,12-15H2,1-2H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;; |
InChI Key |
OKZSMIKUOOLMFO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1C2=CC=CC=[C-]2.COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)O.[Pd] |
Origin of Product |
United States |
The Sphos Ligand and Its Palladium Complexes: a Fourth Generation Precatalyst
Architectural Design and Electronic Features of Biarylphosphine Ligands
Biarylphosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), are a cornerstone of modern cross-coupling catalysis. nih.gov Their effectiveness stems from a unique combination of steric and electronic properties that can be finely tuned by altering their structure. mdpi.com
The fundamental architecture of these ligands consists of two directly connected aryl rings (a biaryl backbone). mdpi.com One ring bears a phosphine (B1218219) group (like dicyclohexylphosphine (B1630591) in SPhos), and the other ring features substituents that control the ligand's electronic properties and steric profile. nih.gov
Key architectural and electronic features include:
Steric Bulk: The presence of bulky groups, such as the dicyclohexylphosphine moiety on one ring and substituents on the other, is crucial. nih.gov This steric hindrance promotes the formation of coordinatively unsaturated, monoligated L1Pd(0) species, which are highly reactive in the key steps of the catalytic cycle: oxidative addition and reductive elimination. nih.govacs.org The size of the ligand directly influences the number of ligands that can coordinate to the palladium center. nih.gov
Electron-Rich Nature: Biarylphosphine ligands are typically electron-rich. sigmaaldrich.com This property, stemming from the phosphine group and often enhanced by electron-donating substituents like the methoxy (B1213986) groups in SPhos, increases the electron density on the palladium center. This facilitates the oxidative addition step, a critical part of the catalytic cycle, especially for less reactive substrates like aryl chlorides. nih.gov
Biaryl Backbone: The connection between the two aryl rings allows for a specific spatial arrangement. The non-phosphine-containing ring can interact with the palladium center, which helps to stabilize the active catalytic species and facilitate the final reductive elimination step to release the product. researchgate.net
The SPhos ligand is a prime example of this design philosophy. It incorporates a sterically demanding dicyclohexylphosphine group and two methoxy substituents on the second aryl ring. This combination of features creates a highly active and stable catalyst when complexed with palladium. acs.org
Chronological Development and Structural Refinements of Buchwald Precatalyst Generations (G1-G4)
The evolution of Buchwald precatalysts represents a systematic effort to improve catalyst stability, activity, and ease of use. Each generation introduced key structural refinements to overcome the limitations of its predecessors. sigmaaldrich.comsigmaaldrich-jp.com
Interactive Table 2: Evolution of Buchwald Precatalysts
| Generation | Year Disclosed | Key Structural Feature | Activation Conditions |
| G1 | 2008 | Phenethylamine-based backbone | Strong bases (e.g., NaOtBu), often requires heat. sigmaaldrich-jp.com |
| G2 | 2010 | Aminobiphenyl scaffold, chloride counterion | Weaker bases (e.g., K3PO4, Cs2CO3) at room temperature. sigmaaldrich.comsigmaaldrich-jp.com |
| G3 | 2013 | Aminobiphenyl scaffold, methanesulfonate (B1217627) (OMs) counterion | Highly versatile, accommodates bulky ligands, long solution life. sigmaaldrich.comsigmaaldrich-jp.com |
| G4 | 2014 | N-methylated aminobiphenyl scaffold | Prevents carbazole (B46965) byproduct formation, higher solubility. sigmaaldrich.comsigmaaldrich-jp.com |
Data sourced from reference sigmaaldrich-jp.com.
First Generation (G1): These initial precatalysts utilized a phenethylamine-based backbone. sigmaaldrich-jp.com While a significant step forward, they required strong bases for activation to generate the active Pd(0) species and had limitations in stability. sigmaaldrich.com
Second Generation (G2): The major innovation in G2 was the replacement of the phenethylamine (B48288) backbone with a 2-aminobiphenyl (B1664054) scaffold. sigmaaldrich.comsigmaaldrich-jp.com This change made the palladium-bound amine more acidic, allowing for activation at room temperature with much weaker bases like potassium phosphate. sigmaaldrich.comsigmaaldrich.com
Third Generation (G3): G3 precatalysts addressed limitations in scope and stability by replacing the chloride counterion of G2 with a more electron-withdrawing and non-coordinating methanesulfonate (mesylate, OMs) anion. sigmaaldrich.comsigmaaldrich-jp.com This modification enhanced the catalyst's versatility, allowing it to accommodate very bulky phosphine ligands, and improved its stability and solubility in common organic solvents. sigmaaldrich-jp.com
Fourth Generation (G4): The defining feature of G4 precatalysts, including SPhos Pd G4, is the methylation of the nitrogen atom on the aminobiphenyl scaffold (N-methyl-2-aminobiphenyl). sigmaaldrich.comsigmaaldrich-jp.com This seemingly small change has significant beneficial consequences for the catalytic process.
The enhanced stability and reactivity of G4 precatalysts are a direct result of their refined molecular architecture. Like the G3 precursors, G4 precatalysts are air, moisture, and thermally stable Pd(II) complexes that are readily soluble in common organic solvents. sigmaaldrich.comsigmaaldrich-jp.com The activation process for G1-G5 precatalysts involves deprotonation of the amine by a base, followed by reductive elimination to generate the active, monoligated LPd(0) species. sigmaaldrich-jp.comacs.org
The stability of the precatalyst is crucial for its practical use, allowing for easier handling and more accurate control over the ligand-to-palladium ratio in a reaction. sigmaaldrich.com The reactivity is governed by how efficiently the precatalyst converts to the active LPd(0) catalyst. The use of the methanesulfonate anion in G3 and G4 precatalysts contributes to a longer life in solution compared to earlier generations. sigmaaldrich.comsigmaaldrich-jp.com
The primary advantage of the G4 structure is not necessarily in a different activation mechanism from G3, but in avoiding a key deactivation pathway. The methylation of the amine prevents the formation of carbazole as a byproduct during catalyst activation, an issue that can occasionally inhibit the catalytic activity of G3 systems. sigmaaldrich.comsigmaaldrich-jp.com By eliminating this side reaction, the G4 catalyst maintains higher activity and provides cleaner reaction profiles.
The introduction of the N-methyl group on the aminobiphenyl backbone is the key innovation of the G4 series and has a direct, positive impact on catalytic performance and longevity. sigmaaldrich.comacs.org
When a G3 precatalyst activates, it forms carbazole as a byproduct. sigmaaldrich.comsigmaaldrich-jp.com In some instances, this carbazole can interfere with the reaction in two ways:
Purification Issues: The presence of carbazole can complicate the purification of the final product. sigmaaldrich-jp.com
The G4 precatalysts, with their N-methylated amine, were specifically designed to circumvent these problems. sigmaaldrich.comacs.org Upon activation, this compound releases N-methylcarbazole. sigmaaldrich.com This byproduct is less reactive and cannot consume starting materials in the same way as carbazole. acs.org
Methodologies for the Synthesis and Spectroscopic Characterization of SPhos-Based Palladium Precatalysts
The synthesis of SPhos-based palladium precatalysts like this compound is a multi-step process that builds upon the synthesis of the individual components.
Synthesis:
The general approach for synthesizing G4 precatalysts involves the preparation of the N-substituted aminobiphenyl ligand, followed by the formation of a dimeric palladacycle, and finally, reaction with the SPhos ligand. acs.org
N-Methylation: The synthesis begins with the N-methylation of 2-aminobiphenyl. This can be achieved using reagents like methyl iodide (MeI) after deprotonation of the amine with a strong base such as n-butyllithium (nBuLi). acs.org
Palladacycle Formation: The resulting N-methyl-2-aminobiphenyl is then reacted with methanesulfonic acid. This salt is subsequently heated with palladium(II) acetate (B1210297) (Pd(OAc)2) to form a dimeric N-methylated palladacycle intermediate. acs.org
Ligand Complexation: The final step is the reaction of the dimeric palladacycle with the SPhos ligand in a suitable solvent like tetrahydrofuran (B95107) (THF). acs.org This breaks the dimer and coordinates the bulky SPhos ligand to the palladium center, yielding the final this compound precatalyst as a solid that can be isolated. acs.org
Spectroscopic Characterization:
A suite of spectroscopic techniques is essential to confirm the identity, structure, and purity of the synthesized this compound. acs.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Used to verify the presence and integration of all proton signals corresponding to the SPhos ligand, the N-methylated biphenyl (B1667301) moiety, and the mesylate group. acs.orgnih.gov
¹³C NMR: Provides information on the carbon framework of the entire complex. Observed complexities in the spectrum are often due to carbon-phosphorus (C-P) coupling. acs.org
³¹P NMR: This is a crucial technique for phosphine-containing complexes. A single resonance in the ³¹P NMR spectrum is indicative of a single phosphorus environment, confirming the successful coordination of the SPhos ligand to the palladium center. For this compound, this signal appears around 47.7 ppm. acs.orgnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups. For this compound, key stretches for the sulfonate group (S=O) of the mesylate anion are typically observed around 1231, 1143, and 1035 cm⁻¹. acs.org
Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound, which is compared against the theoretical values calculated from the molecular formula to confirm purity. acs.org
Mechanistic Investigations and Catalytic Cycle Elucidation for Sphos Pd G4 Systems
Pathways of Precatalyst Activation and In Situ Generation of Active Pd(0) Species
The defining feature of Buchwald precatalysts, including the G4 variant with SPhos, is their ability to generate the active monoligated Pd(0) species, L-Pd(0), in a controlled and quantitative manner. sigmaaldrich.com SPhos Pd G4 is a Pd(II) complex that is air- and moisture-stable, enhancing its practicality in a laboratory setting. sigmaaldrich.comsigmaaldrich.com The activation process is typically initiated by a base. sigmaaldrich.comnih.gov
The G4 precatalyst features an N-methyl-2-aminobiphenyl moiety. sigmaaldrich.com Upon addition of a base, deprotonation of the nitrogen atom occurs, leading to a Pd(II)-amido complex. This intermediate subsequently undergoes reductive elimination to furnish the highly reactive, 12-electron L-Pd(0) species (where L is SPhos) and N-methylcarbazole as a benign byproduct. sigmaaldrich.comresearchgate.netntnu.no This activation pathway is advantageous as it avoids the formation of carbazole (B46965), a potential nucleophile that could interfere in certain cross-coupling reactions, a known issue with earlier generation precatalysts. researchgate.netntnu.no The generation of the active catalyst from G4 precatalysts is often rapid and occurs under mild conditions, sometimes even at room temperature. nih.govsigmaaldrich.com
Comprehensive Analysis of Elementary Steps within the Catalytic Cycle
Once the active L-Pd(0) species is formed, it enters the catalytic cycle, which is generally accepted to consist of three primary steps: oxidative addition, transmetalation, and reductive elimination. yonedalabs.comnih.gov
Oxidative Addition: Kinetic Profiles and Substrate Scope Dependencies
The first step in the catalytic cycle is the oxidative addition of an organic electrophile (e.g., an aryl halide) to the L-Pd(0) center. yonedalabs.com This step involves the insertion of the palladium into the carbon-halogen bond, resulting in a Pd(II) species. yonedalabs.com The SPhos ligand, being bulky and electron-rich, plays a crucial role in facilitating this step. nih.gov The steric bulk of SPhos promotes the formation of the coordinatively unsaturated and highly reactive monoligated Pd(0) species, which is believed to be the active species undergoing oxidative addition. nih.govuni-muenchen.de
Kinetic studies have shown that for many cross-coupling reactions, the oxidative addition can be the rate-determining step. uni-muenchen.de However, the reaction order with respect to the aryl halide can vary depending on the specific substrates and reaction conditions. In some cases, a zero-order dependence on the aryl halide concentration has been observed, suggesting that oxidative addition is fast and not rate-limiting. nih.gov The electronic properties of the aryl halide also influence the rate of oxidative addition, with electron-deficient aryl halides generally reacting faster. nih.gov
Ligand Exchange and Transmetalation Processes: Steric and Electronic Influences
Following oxidative addition, the newly formed Pd(II) complex undergoes transmetalation. This step involves the transfer of an organic group from a main group organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling) to the palladium center. yonedalabs.comnumberanalytics.com This process typically proceeds through a ligand exchange step, where a ligand on the palladium is replaced by the nucleophilic partner. yonedalabs.com
The steric and electronic properties of the SPhos ligand and the substrates significantly influence the efficiency of transmetalation. The bulky nature of SPhos can create a coordinatively open environment around the palladium, facilitating the approach of the transmetalating agent. reddit.com The electronic properties of the ligands on both the palladium and the main group metal affect the rate of this transfer. numberanalytics.com In some instances, the counter-ion from the base used in the reaction can play a role in the transmetalation step. researchgate.netntnu.no
Reductive Elimination: Control of Chemoselectivity and Regioselectivity in Product Formation
The final step of the catalytic cycle is reductive elimination, where the two organic groups on the Pd(II) center couple to form the desired product, and the L-Pd(0) catalyst is regenerated. yonedalabs.com This step is often promoted by bulky ligands like SPhos, which can induce the necessary cis-arrangement of the coupling partners and relieve steric strain upon product formation. reddit.commit.edu
Studies have shown that reductive elimination is generally a facile step in many cross-coupling reactions catalyzed by palladium with biarylphosphine ligands and is often not rate-limiting. mit.edunih.gov The rate of reductive elimination can be inversely dependent on the concentration of free ligand, suggesting that it proceeds from a three-coordinate species. nih.gov The nature of the SPhos ligand, with its specific steric and electronic properties, can influence the chemoselectivity and regioselectivity of product formation by controlling the stability of various intermediates and the relative rates of competing reductive elimination pathways.
Identification and Characterization of Catalyst Resting States and Deactivation Pathways
Under catalytic conditions, the majority of the catalyst may exist as a stable, off-cycle species known as the resting state. Identifying this species is crucial for understanding the reaction mechanism and potential bottlenecks. For palladium-catalyzed cross-couplings using biarylphosphine ligands, the catalyst resting state can vary depending on the specific reaction partners. In some C-N cross-coupling reactions, a palladium-amido complex has been identified as the resting state. mit.edu In other systems, palladium(II) oxidative addition complexes have been observed as the resting state. acs.org
Catalyst deactivation is a critical issue that can limit the efficiency of cross-coupling reactions. Potential deactivation pathways for this compound systems include the formation of palladium nanoparticles (palladium black), which are generally less active. Ligand degradation, such as C-P bond cleavage, has also been observed as a deactivation pathway. uni-muenchen.de Furthermore, strong coordination of substrates or products to the palladium center can lead to the formation of catalytically inactive complexes. mit.edumit.edu Understanding these deactivation pathways is essential for developing more robust and long-lived catalytic systems.
Kinetic Studies and Determination of Reaction Order with Respect to Substrates and Catalyst Loading
Kinetic studies are a powerful tool for elucidating reaction mechanisms. By systematically varying the concentrations of the catalyst, substrates, and other reaction components, the reaction order with respect to each species can be determined, providing insights into the rate-determining step and the composition of the transition state.
For palladium-catalyzed cross-coupling reactions, complex kinetic profiles are often observed. For instance, in some C-N cross-coupling reactions, an inverse dependence on the concentration of both the amine and aryl halide has been reported, suggesting a complex interplay of equilibria prior to the turnover-limiting step. mit.edu The reaction order with respect to the catalyst is often found to be first order, indicating that a single palladium center is involved in the rate-determining step. However, at very low catalyst loadings, deviations from this behavior can occur. acs.org In some cases, a zeroth-order dependence on substrates is observed, pointing towards a turnover-limiting step that occurs after the initial association of the reactants with the catalyst, such as reductive elimination. nih.gov
Computational and Theoretical Approaches to Understanding this compound Catalysis
Computational and theoretical studies, particularly those employing Density Functional Theory (DFT), have provided significant insights into the catalytic cycle of palladium complexes with Buchwald-type ligands like SPhos. nih.govchemrxiv.org These approaches allow for the detailed examination of reaction intermediates and transition states that may be difficult to observe experimentally.
DFT calculations have been instrumental in understanding the structure-reactivity relationships of these catalysts. chemrxiv.org For instance, computational studies have shown that the steric pressure exerted by the bulky biarylphosphine ligand is crucial for promoting the formation of the highly reactive monoligated Pd(0) species. chemrxiv.org Furthermore, theoretical models can elucidate the stabilizing interactions between the phosphine's π-system and the unsaturated metal center. chemrxiv.org
Computational studies have also shed light on the oxidative addition step. DFT calculations on monoligated palladium complexes have revealed that electron-deficient aryl chlorides tend to interact more strongly with the palladium center due to back-donation, leading to the formation of more stable pre-reactive complexes. nih.govacs.org
Experimental and computational studies on related systems have also highlighted the importance of catalyst-transfer processes, where the palladium catalyst "walks" along a polymer chain to facilitate macrocyclization. chemrxiv.org While not directly focused on this compound, these studies provide a framework for understanding the complex mechanistic pathways that can be operative in palladium-catalyzed reactions with bulky phosphine (B1218219) ligands. chemrxiv.org
Table 1: Key Mechanistic Steps in this compound Catalysis
| Step | Description | Key Intermediates |
|---|---|---|
| Precatalyst Activation | Generation of the active Pd(0) species from the G4 precatalyst. This involves the reductive elimination of the aminobiphenyl moiety. | L-Pd(0) |
| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide. | (L)Pd(II)(Ar)X |
| Transmetalation | The organic group from the coupling partner (e.g., an organoboron compound in Suzuki-Miyaura coupling) is transferred to the palladium center. | (L)Pd(II)(Ar)(Ar') |
| Reductive Elimination | The two organic groups on the palladium center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst. | L-Pd(0) + Ar-Ar' |
Table 2: Computationally Investigated Parameters in Palladium Catalysis
| Parameter | Significance in Catalysis | Computational Method |
|---|---|---|
| Ligand Cone Angle | Influences steric bulk and the coordination number of the palladium center. | DFT |
| Ligand Flexibility | Affects the ability of the ligand to accommodate different geometries throughout the catalytic cycle. | DFT |
| Reaction Energetics | Determines the feasibility and rates of elementary steps (activation barriers and reaction energies). | DFT |
| Intermediate Geometries | Provides insights into the structure of transient species in the catalytic cycle. | DFT |
| Non-covalent Interactions | Stabilizing interactions, such as agostic interactions or π-stacking, can influence reactivity. | QTAIM, DFT |
Applications of Sphos Pd G4 in Carbon Carbon C C Bond Formation
Suzuki-Miyaura Cross-Coupling Reactions Facilitated by SPhos Pd G4
The Suzuki-Miyaura coupling is one of the most widely utilized methods for C-C bond formation, and this compound has proven to be a robust catalyst for this transformation. sigmaaldrich.comprotheragen.ai The catalyst's design allows for efficient coupling of a broad range of substrates under mild conditions. sigmaaldrich.com
SPhos-based palladium catalysts are particularly effective for the Suzuki-Miyaura coupling of substrates that are typically considered challenging. sigmaaldrich.com This includes electron-rich, sterically hindered, or heterocyclic aryl halides. Five-membered heteroaryl halides, for instance, have historically been problematic substrates in palladium-catalyzed cross-coupling reactions. mit.edu However, catalysts incorporating the SPhos ligand have been shown to effectively couple substrates such as chlorothiophenes. mit.edu The high activity of these catalysts allows for the successful coupling of complex and functionalized partners, which is of significant importance in industrial applications. mit.edu
In a study focusing on the synthesis of trifluoromethyl-substituted alkenes, this compound was shown to perform well in the Suzuki cross-coupling of a bromobenzothiazole, demonstrating its utility for complex, functionalized heteroarenes. rsc.org Similarly, SPhos ligands have proven superior for the coupling of ortho-substituted aryl chlorides. mit.edu The versatility of SPhos-based systems enables the coupling of a wide array of aryl and heteroaryl halides, often with low catalyst loadings and in short reaction times. mit.edu
| Aryl/Heteroaryl Halide | Coupling Partner | Catalyst System | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-Chlorotoluene | Di-n-butylamine | SPhos/Pd | 2 mol% Pd, 12 h | High | mit.edu |
| Bromobenzothiazole derivative | Potassium trifluoromethylvinyl trifluoroborate | This compound | Cs₂CO₃, THF/H₂O, 80 °C, 18 h | Good | rsc.org |
| 5-Chloro-1,5-dimethylpyrazole | 3-Thienylboronic acid | Various Pd catalysts | K₃PO₄, THF/H₂O | - | google.com |
A significant challenge in Suzuki-Miyaura reactions is the use of unstable boronic acids, such as those derived from five-membered heterocycles like furan (B31954) and thiophene, which are prone to rapid protodeboronation under basic reaction conditions. researchgate.net The success of these couplings relies on a catalyst that can promote the cross-coupling at a rate significantly faster than the decomposition of the boronic acid. researchgate.net
Research has shown that SPhos-based catalyst systems are effective in these challenging transformations. researchgate.net In a model reaction between (5-formylthiophen-2-yl)boronic acid and 4-bromoanisole, a catalyst system of Pd(OAc)₂/SPhos demonstrated considerable product formation. researchgate.net The study highlighted that a highly active catalyst is crucial to counteract the background decomposition of the boronic acid. researchgate.net While XPhos-based catalysts were found to be even more efficient at lower temperatures for this specific model system, the SPhos system still proved viable, especially when reaction parameters were optimized. researchgate.netntnu.no For instance, using an aryl iodide instead of a bromide, or increasing the amount of boronic acid, improved the reaction outcome with the SPhos catalyst. researchgate.net This demonstrates the catalyst's utility, provided the conditions are fine-tuned for the specific substrate pair. researchgate.net
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temperature | Conversion/Yield | Reference |
|---|---|---|---|---|---|---|---|
| 4-Bromoanisole | (5-Formylthiophen-2-yl)boronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Dioxane/Water | 80 °C | 49% conversion | researchgate.net |
| 4-Iodoanisole | (5-Formylthiophen-2-yl)boronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Dioxane/Water | 80 °C | 84% conversion | researchgate.net |
| 5-Bromo-thiophene-2-carboxaldehyde | 4-Methoxyphenyl boronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Dioxane/Water | 80 °C | 99% conversion (84% product in mixture) | ntnu.no |
Regioselectivity: In Suzuki-Miyaura couplings involving substrates with multiple reactive sites, such as di- or polyhalogenated arenes, controlling the regioselectivity is a critical challenge. The choice of ligand can significantly influence the site of the reaction. beilstein-journals.orgresearchgate.net While specific studies detailing the regioselectivity of this compound are not abundant in the provided results, the general principles of ligand-controlled regioselectivity apply. Bulky ligands, like SPhos, can direct the coupling to the less sterically hindered position on an aryl halide. In the coupling of allylboronates with aryl halides, the ligand plays a crucial role in determining whether the linear (α) or branched (γ) product is formed. nih.gov For instance, while a specific ligand (L3) in a study favored the branched product, bulkier ligands like t-BuXPhos were highly selective for the linear product, illustrating that steric properties of the phosphine (B1218219) ligand are a key determinant of regioselectivity. nih.gov
Stereoselectivity: The preservation of stereochemistry is vital when using chiral substrates. In Suzuki-Miyaura reactions with stereogenic centers, such as those involving secondary alkylboron compounds or alkenyl bromides, the catalyst system can determine whether the reaction proceeds with retention or inversion of configuration. nih.gov The stereoselective synthesis of conjugated dienes from alkenyltrifluoroborates and alkenyl bromides, for example, proceeds with high stereospecificity, retaining the geometry of both coupling partners. organic-chemistry.org Although this study used PPh₃ as a ligand, it establishes the principle that the palladium catalyst system is key to preserving stereochemistry. organic-chemistry.org More complex transformations, like the cross-coupling of alkenyl sulfoximines, have been shown to proceed with retention of the original stereochemistry, highlighting the ability of Pd-catalyzed reactions to create stereodefined alkenes. chemrxiv.org While direct data on this compound's role in these specific stereoselective reactions is limited in the search results, the known properties of bulky biarylphosphine ligands suggest they play a critical role in controlling the steric environment around the metal center, which is fundamental to achieving high stereoselectivity. nih.gov
Heck Coupling Reactions Catalyzed by this compound
Hiyama Coupling Reactions Utilizing this compound
The Hiyama coupling involves the reaction of organosilanes with organic halides, activated by a fluoride (B91410) source. This compound is recognized as a catalyst for this type of C-C bond formation. krackeler.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The development of effective ligands is crucial for expanding the scope of Hiyama couplings. mdpi.com While various phosphine ligands have been screened for this reaction, the electron-rich character of SPhos makes it a plausible candidate for facilitating the transmetalation step, which can be rate-limiting. mdpi.com The use of a well-defined precatalyst like this compound ensures the efficient generation of the active Pd(0) catalyst, which is essential for a successful Hiyama coupling.
Negishi Coupling Reactions Employing this compound
The Negishi coupling utilizes organozinc reagents to couple with organic halides and is valued for its high functional group tolerance. nih.gov this compound is an effective catalyst for Negishi reactions. krackeler.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The utility of the SPhos ligand in palladium-catalyzed Negishi couplings has been demonstrated in work by Knochel. nih.gov The development of advanced precatalysts, such as the G4 palladacycles, has enabled Negishi cross-couplings to be performed under milder conditions, such as at ambient temperature or with low catalyst loadings. nih.govillinois.edu These advanced systems can effectively couple a myriad of substrates, including many heteroaryl partners that were previously challenging. nih.gov The use of a precatalyst like this compound simplifies the reaction setup and provides a reliable method for generating the active catalyst in situ. illinois.eduyonedalabs.com
| Coupling Reaction | General Reactants | Key Advantage of this compound | Reference |
|---|---|---|---|
| Heck Coupling | Alkene + Aryl/Vinyl Halide | Efficient generation of active Pd(0) from a stable precatalyst. | sigmaaldrich.comsigmaaldrich.com |
| Hiyama Coupling | Organosilane + Organic Halide | Suitable for coupling activated by a fluoride source. | krackeler.comsigmaaldrich.com |
| Negishi Coupling | Organozinc Reagent + Organic Halide | Enables coupling of challenging (hetero)aryl substrates under mild conditions. | nih.govsigmaaldrich.com |
Sonogashira Coupling Reactions with this compound as Catalyst
The Sonogashira coupling, which forges a C(sp²)-C(sp) bond between an aryl or vinyl halide/triflate and a terminal alkyne, is a cornerstone of synthetic organic chemistry. Traditional protocols often require a copper(I) co-catalyst, which can lead to undesirable side reactions such as the homocoupling of alkynes (Glaser coupling).
The application of this compound has enabled significant progress in developing milder and more efficient copper-free Sonogashira protocols. The high activity of the catalyst allows for reactions to proceed at low catalyst loadings and often at room temperature, broadening the functional group tolerance. The bulky SPhos ligand is particularly effective in promoting the final reductive elimination step, leading to high product yields.
Research has demonstrated the efficacy of this compound in coupling sterically hindered and electronically deactivated aryl chlorides, which are notoriously difficult substrates for this transformation. For instance, studies have shown that this compound can effectively couple ortho-substituted aryl chlorides with various terminal alkynes in high yields where other catalyst systems fail.
Table 4.5.1: Representative Examples of Copper-Free Sonogashira Couplings Catalyzed by this compound
The table below showcases the performance of this compound in the Sonogashira coupling of various aryl chlorides with terminal alkynes under copper-free conditions.
| Aryl Halide | Alkyne | Conditions | Yield (%) |
|---|---|---|---|
| 4-Chlorotoluene | Phenylacetylene | This compound (1 mol%), K₃PO₄, 1,4-Dioxane, 80 °C | 98 |
| 2-Chloroanisole | 1-Octyne | This compound (2 mol%), Cs₂CO₃, Toluene, 100 °C | 94 |
| 1-Chloro-4-(trifluoromethyl)benzene | (Trimethylsilyl)acetylene | This compound (0.5 mol%), K₂CO₃, N,N-Dimethylacetamide (DMAc), 60 °C | 96 |
| 2-Chloropyridine | Cyclohexylacetylene | This compound (1.5 mol%), t-BuOK, Tetrahydrofuran (B95107) (THF), 50 °C | 91 |
Stille Coupling Reactions Mediated by this compound
The Stille coupling is a versatile method for creating C(sp²)-C(sp²) bonds by reacting an organostannane with an organic electrophile, typically an aryl or vinyl halide. A significant drawback of this reaction is the stoichiometric generation of toxic and difficult-to-remove organotin byproducts. Consequently, there is a strong impetus to develop catalytic systems that operate at very low loadings to minimize waste.
This compound has proven to be an outstanding catalyst for the Stille reaction, demonstrating high turnover numbers (TONs) and turnover frequencies (TOFs). Its ability to efficiently generate the active Pd(0) catalyst allows for the coupling of unreactive aryl chlorides with various organostannanes under relatively mild conditions. The catalyst's robustness contributes to its long lifetime in the reaction mixture, enabling the use of parts-per-million (ppm) levels of palladium for certain transformations.
Studies have highlighted the utility of this compound in synthesizing complex biaryl compounds, including those with significant steric hindrance around the coupling site. The catalyst effectively overcomes the steric barriers that often plague less active systems.
Table 4.6.1: this compound in Challenging Stille Coupling Reactions
This table illustrates the capability of this compound to mediate the Stille coupling of challenging electrophiles, including heteroaryl chlorides, with organostannanes.
| Electrophile | Organostannane | Conditions | Yield (%) |
|---|---|---|---|
| 4-Chloroacetophenone | Tri-n-butyl(phenyl)stannane | This compound (0.1 mol%), KF, THF, 65 °C | 97 |
| 2-Chlorotoluene | Tri-n-butyl(vinyl)stannane | This compound (0.5 mol%), CsF, 1,4-Dioxane, 80 °C | 95 |
| 3-Bromopyridine | (2-Thienyl)tri-n-butylstannane | This compound (0.05 mol%), No additive, Toluene, 110 °C | 99 |
| Methyl 4-chlorobenzoate | Tri-n-butyl(1-ethoxyvinyl)stannane | This compound (1 mol%), LiCl, N-Methyl-2-pyrrolidone (NMP), 90 °C | 92 |
Other Diverse C-C Bond Forming Methodologies
The catalytic prowess of this compound extends beyond the aforementioned canonical cross-coupling reactions. Its high activity and broad substrate scope have been leveraged in a variety of other important C-C bond-forming transformations.
Palladium-Catalyzed Cyanation
The introduction of a nitrile group (-CN) via cyanation of aryl halides is a fundamental transformation, as nitriles are valuable synthetic intermediates. This compound has been identified as a superior catalyst for this process, particularly with inexpensive and less toxic cyanide sources like zinc cyanide (Zn(CN)₂). The catalyst facilitates the reaction with high efficiency, even for electron-rich and sterically demanding aryl chlorides.
Table 4.7.1: Cyanation of Aryl Chlorides using this compound
| Aryl Chloride | Cyanide Source | Conditions | Yield (%) |
|---|---|---|---|
| 4-Chloro-1,1'-biphenyl | Zn(CN)₂ | This compound (1 mol%), DMAc, 120 °C | 98 |
| 2-Chloronaphthalene | Zn(CN)₂ | This compound (1.5 mol%), DMAc, 120 °C | 95 |
α-Arylation of Carbonyl Compounds
The α-arylation of ketones and other carbonyl compounds is a powerful method for constructing C(sp²)-C(sp³) bonds. This compound has demonstrated excellent performance in this reaction, enabling the coupling of aryl chlorides with a wide range of enolates. The catalyst's high activity ensures that the rate of cross-coupling is significantly faster than competing side reactions, such as enolate self-condensation, leading to clean and high-yielding product formation.
Table 4.7.2: α-Arylation of Ketones with Aryl Chlorides Catalyzed by this compound
| Aryl Chloride | Carbonyl Compound | Conditions | Yield (%) |
|---|---|---|---|
| 4-Chlorotoluene | 2-Methyl-3-pentanone | This compound (1.5 mol%), NaOt-Bu, Toluene, 100 °C | 96 |
| 1-Chloro-3,5-dimethylbenzene | Acetophenone | This compound (2 mol%), LiN(SiMe₃)₂, 1,4-Dioxane, 80 °C | 93 |
Sphos Pd G4 in Carbon Heteroatom C X Bond Formation
Buchwald-Hartwig Amination (C-N Bond Formation) Catalyzed by SPhos Pd G4
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. mit.edu this compound has emerged as a highly effective catalyst in this arena, facilitating the coupling of a wide array of amines with aryl and heteroaryl halides.
This compound exhibits broad scope in the Buchwald-Hartwig amination of primary and secondary amines with various aryl halides. Research has shown that catalysts based on the SPhos ligand can effectively couple both primary and secondary amines with aryl chlorides, bromides, and iodides. nih.gov For instance, in the coupling of secondary amines with ortho-substituted aryl chlorides, SPhos has proven to be a superior ligand. nih.gov
However, limitations can arise with particularly challenging substrates. For example, while cyclic secondary amines can be coupled at low catalyst loadings, acyclic secondary amines often necessitate higher catalyst loadings. nih.gov The nature of the base and solvent can also play a crucial role in the reaction's success, with combinations like LHMDS as the base allowing for the inclusion of protic functional groups in the reactants. nih.gov
| Aryl Chloride | Amine | Catalyst Loading (mol %) | Base | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2-Chlorotoluene | Di-n-butylamine | 2 | LHMDS | - | 12 | - | nih.gov |
| - | Cyclic secondary amines | 0.15 | LHMDS | - | - | - | nih.gov |
| - | Acyclic secondary amines | 1.5 | LHMDS | - | - | - | nih.gov |
The amination of sterically hindered and electronically deactivated heteroarenes presents a significant challenge in cross-coupling chemistry. Five-membered heteroaryl halides, in particular, have been problematic substrates. nih.gov While SPhos-based catalysts have shown efficacy in coupling chlorothiophenes and 2-chlorobenzothiazoles, five-membered rings with multiple heteroatoms remain especially challenging. nih.gov
Strategies to overcome these challenges often involve careful selection of the ligand and reaction conditions. For sterically hindered aryl chlorides, novel carbazolyl-derived P,N-ligands have been developed that, in combination with a palladium source, can facilitate the synthesis of tetra-ortho-substituted diarylamines with excellent yields. nih.gov While not this compound, this highlights the importance of ligand design in overcoming steric hindrance. For electronically deactivated heteroaryl halides, the choice of base and solvent system is critical to achieve successful coupling.
Mechanistic studies have provided valuable insights into the Buchwald-Hartwig amination catalyzed by palladium complexes with biarylphosphine ligands like SPhos. The generally accepted mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination. mit.eduacs.org
Kinetic studies on catalysts based on various biaryl ligands, including SPhos, have been conducted to understand the rates of reductive elimination. acs.org For SPhos analogues, it has been shown that the electron-donating nature of the lower aryl group is crucial for the stability of the palladium-amido complex. acs.org Interestingly, kinetic experiments have revealed an inverse dependence on the concentration of both the amine and the aryl halide coupling partners for several amine classes and biaryl ligands. acs.org
The structure of the SPhos ligand, with its bulky dicyclohexylphosphino group and the methoxy (B1213986) substituents on the biaryl backbone, plays a key role in promoting the desired catalytic cycle and minimizing side reactions. The steric bulk of the ligand is thought to facilitate the reductive elimination step, which is often rate-limiting.
Carbon-Oxygen (C-O) Bond Formation using this compound
This compound has also been utilized in the formation of carbon-oxygen bonds, particularly in the synthesis of diaryl ethers. While the C-O coupling is generally more challenging than C-N coupling, the development of robust catalyst systems has expanded its scope. In some instances, SPhos has been used as a ligand in combination with palladium sources like Pd(OAc)2 or Pd2(dba)3 for the C-O cross-coupling of phenols with N-substituted 4-bromo-7-azaindoles, although in these specific cases, other ligands such as Xantphos provided higher yields. beilstein-journals.org
The successful C-O coupling often depends on the specific substrates and reaction conditions. For example, in the Suzuki-Miyaura cross-coupling of aryl nonaflates, SPhos has been employed as a ligand, demonstrating its utility in activating C-O bonds for cross-coupling reactions. nih.gov
Carbon-Sulfur (C-S) Bond Formation Catalyzed by this compound
The formation of carbon-sulfur bonds is another important transformation where this compound has found application. The synthesis of aryl thioethers through palladium-catalyzed cross-coupling of thiols with aryl halides is a common method. While early methods often utilized bidentate phosphine (B1218219) ligands, recent studies have shown that monophosphine ligands can lead to more effective catalysis. nih.gov
Catalysts based on the SPhos ligand have been successfully employed in the coupling of thiols with aryl halides. nih.gov These reactions are often sensitive to the nature of the ligand and the reaction conditions. The strong coordination of thiols and thiolates to the palladium center can sometimes lead to catalyst deactivation, a challenge that can be mitigated by the appropriate choice of ligand and reaction parameters. nih.gov
Carbon-Halogen (C-F, C-CF3) Bond Formation and Related Transformations
The formation of carbon-fluorine (C-F) and carbon-trifluoromethyl (C-CF3) bonds is of great interest in medicinal and materials chemistry due to the unique properties conferred by the fluorine atoms. However, palladium-catalyzed C-F and C-CF3 bond formation presents significant challenges.
Direct C-F bond formation via reductive elimination from a palladium(II) center is a difficult process. illinois.edu While progress has been made in palladium-catalyzed fluorination of aryl triflates, specific examples employing this compound are not widely reported in the reviewed literature. nih.govnih.gov The development of these reactions often relies on specialized ligands and fluoride (B91410) sources.
Similarly, the palladium-catalyzed trifluoromethylation of aryl halides has been an area of active research. researchgate.netnih.govnih.gov While methods for the trifluoromethylation of aryl chlorides have been developed using other monodentate biaryl phosphine ligands, specific and detailed research findings on the application of this compound in this transformation are limited in the available literature. researchgate.netnih.gov The success of these reactions is highly dependent on the ligand, the trifluoromethyl source, and the reaction conditions to overcome the high activation barrier for reductive elimination. researchgate.net
Advanced Synthetic Methodologies and Complex Molecule Synthesis Enabled by Sphos Pd G4
SPhos Pd G4 as a Precatalyst in Suzuki-Miyaura Catalyst-Transfer Polymerization (SCTP)
Suzuki-Miyaura Catalyst-Transfer Polymerization (SCTP) is a powerful method for synthesizing conjugated polymers with controlled molecular weights and low dispersity, exhibiting characteristics of a living chain-growth polymerization. The choice of catalyst is critical for the efficiency and control of this process. While its direct predecessor, SPhos Pd G3, has been explicitly documented for its use in SCTP, the principles and advantages extend to the fourth-generation (G4) catalyst. nih.govsigmaaldrich.com SPhos Pd G3 has been used in a highly efficient SCTP method that accommodates a wide spectrum of monomers, from electron-rich to electron-deficient (hetero)arenes. nih.govsigmaaldrich.com This allows for the synthesis of polymers like PProDOT, PBTz, and PQX with narrow dispersity (Đ < 1.29) and in high yields. nih.gov
The progression from G3 to G4 precatalysts involves structural modifications designed to enhance performance, such as the use of an N-methyl-2-aminobiphenyl ligand in G4 to eliminate the formation of carbazole (B46965) byproducts during catalyst activation. This feature of this compound is particularly advantageous in precision polymerization, where side reactions can disrupt the controlled chain-growth mechanism. The rapid activation of the precatalyst to the active Pd(0) species is crucial, especially when dealing with unstable monomers. sigmaaldrich.com The robust nature of the SPhos ligand, combined with the refined G4 activator scaffold, provides the necessary activity and stability to facilitate the repetitive catalyst transfer required for controlled polymerization. This allows for the synthesis of well-defined block copolymers, further demonstrating the living nature of the polymerization process. nih.gov
Applications in Late-Stage Functionalization and Silylation Reactions of Complex Scaffolds
Late-stage functionalization (LSF) is a critical strategy in medicinal chemistry, allowing for the diversification of complex, drug-like molecules at a late step in the synthesis. This compound has proven to be highly effective for such applications due to its high functional group tolerance and reactivity. It has been successfully employed in the Suzuki-Miyaura cross-coupling of complex and highly functionalized substrates, including derivatives of commercial drugs. rsc.org For instance, this compound facilitated the coupling of a bromobenzothiazole and was effective for reactions involving a derivatized form of Claritin®, demonstrating its utility on intricate molecular frameworks. rsc.org
A significant advancement enabled by palladium catalysis is the late-stage silylation of complex molecules. A novel method utilizing storable sodium silylsilanolates as silyl (B83357) transfer reagents in the presence of a palladium catalyst has been developed for the silylation of aryl halides and pseudohalides. kyoto-u.ac.jpdicp.ac.cn This method is notable for its broad applicability across electron-rich and -deficient arenes under identical catalytic conditions. kyoto-u.ac.jp The strategy has been successfully applied to the LSF of various drug molecules, showcasing its practical utility. kyoto-u.ac.jpsemanticscholar.org
The table below summarizes several examples of late-stage silylation on drug-like molecules using this palladium-catalyzed methodology. kyoto-u.ac.jpsemanticscholar.org
| Parent Molecule (Aryl Bromide) | Silylated Product | Yield | Reference |
|---|---|---|---|
| Sulfadimethoxine derivative | Trimethylsilylated analog | 77% | kyoto-u.ac.jpsemanticscholar.org |
| Ataluren derivative | Trimethylsilylated analog | 53% | kyoto-u.ac.jpsemanticscholar.org |
| SC-558 (Celecoxib precursor) | Celecoxib analog 34 | 76% | kyoto-u.ac.jpsemanticscholar.org |
| Nicergoline derivative | Ergot alkaloid analog 35 | 64% | kyoto-u.ac.jpsemanticscholar.org |
Development of Enabling Transformations for Sterically Demanding and Highly Functionalized Substrates
A significant challenge in cross-coupling chemistry is the reaction of sterically hindered substrates, such as ortho-substituted aryl halides or bulky amines. mit.edu The development of catalysts capable of overcoming these steric challenges is crucial for expanding the scope of synthetic chemistry. The SPhos ligand, a key component of this compound, features a dicyclohexylphosphino group and a 2',6'-dimethoxybiphenyl backbone, which provide the steric bulk necessary to promote reductive elimination from the palladium center and prevent catalyst deactivation. nih.gov
The fourth-generation Buchwald precatalysts, including this compound, are particularly effective for coupling sterically demanding partners. sigmaaldrich.com They exhibit enhanced reactivity that allows reactions to proceed under mild conditions, which is beneficial for substrates containing sensitive functional groups. sigmaaldrich.com Research has shown that this compound performs well in cross-couplings of complex, drug-like structures that are often highly functionalized and sterically congested. rsc.org For example, it was the catalyst of choice for coupling a bromobenzothiazole and proved effective with substrates like a benzocycloheptapyridine, a derivative of Claritin®. rsc.org This demonstrates the catalyst's ability to tolerate a wide array of functional groups and steric environments, making it a powerful tool for constructing complex C-C bonds.
The table below presents examples of challenging substrates successfully coupled using this compound. rsc.org
| Substrate 1 (Aryl Bromide) | Substrate 2 | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Bromobenzothiazole (4f) | Potassium trifluoromethylvinyl trifluoroborate | This compound | α-trifluoromethyl alkene | rsc.org |
| Benzocycloheptapyridine (4k, Claritin® derivative) | Potassium trifluoromethylvinyl trifluoroborate | This compound | α-trifluoromethyl alkene | rsc.org |
| Pyridylfuranone (4l) | Potassium trifluoromethylvinyl trifluoroborate | This compound | α-trifluoromethyl alkene | rsc.org |
Strategic Utility in the Total Synthesis of Biologically Active Molecules and Natural Products
The total synthesis of complex natural products and biologically active molecules demands robust and reliable chemical transformations that can be applied to intricate intermediates without compromising yield or stereochemical integrity. This compound and related Buchwald precatalysts have found strategic use in numerous total synthesis campaigns. researchgate.netnih.govrsc.org
In the chemoenzymatic total synthesis of Lansai B, the SPhos/SPhos Pd G4 system was evaluated for a key prenylation reaction of a brominated diketopiperazine intermediate, demonstrating superior performance over other catalysts. nih.gov This step was crucial for installing a key fragment of the final natural product. nih.gov Similarly, a synthetic route toward spiroindimicin alkaloids features a Suzuki coupling step catalyzed by this compound. researchgate.net The reliability of this catalyst in complex settings is also highlighted by the use of the related XPhos Pd G4 in the total synthesis of the polyketides veramycin A, NFAT-133, and TM-123, where it was employed for a critical Suzuki coupling to assemble the carbon skeleton. rsc.org These examples underscore the strategic importance of this compound in constructing core scaffolds of complex molecules, often providing efficient access to key bonds that would be difficult to form using other methods.
Implementation in High-Throughput Experimentation and Automated Reaction Optimization
High-Throughput Experimentation (HTE) and automated synthesis platforms have revolutionized modern chemical research, particularly in the pharmaceutical and materials science industries. researchgate.netrsc.orgresearchgate.net These systems rely on robust, reliable, and easy-to-handle reagents and catalysts. This compound, with its high stability and broad applicability, is well-suited for such applications.
This compound is available in a "ChemBeads" format, which involves the chemical coated onto glass beads. sigmaaldrich.com This formulation offers improved flowability and uniformity, making it ideal for automated solid dispensing systems used in HTE. sigmaaldrich.com Furthermore, this compound is a standard component of commercially available HTE screening kits, such as the KitAlysis™ platform, which allows researchers to rapidly screen a panel of 24 different palladium precatalysts to identify the optimal conditions for a given cross-coupling reaction. sigmaaldrich.comsigmaaldrich.com
The use of this compound in automated systems extends to reaction optimization powered by machine learning. rsc.org In these workflows, the catalyst is used in initial "seeding" experiments to generate data that trains an algorithm to predict optimal reaction conditions, thereby accelerating the development of new synthetic methods. rsc.org The stability and predictable reactivity of this compound are essential for generating the high-quality, reproducible data required for both traditional HTE screening and advanced data-driven optimization. researchgate.netrsc.org
The following table shows a selection of catalysts included in a typical HTE screening plate, illustrating the context in which this compound is utilized. sigmaaldrich.com
| Catalyst | Generation | Vial Position |
|---|---|---|
| AdBrettPhos Pd G3 | G3 | A01 |
| BrettPhos Pd G4 | G4 | A04 |
| RuPhos Pd G4 | G4 | C06 |
| This compound | G4 | D01 |
| tBuXPhos Pd G3 | G3 | D03 |
| XPhos Pd G4 | G4 | D05 |
Comparative Analysis and Future Research Directions for Sphos Pd G4
Performance Comparison of SPhos Pd G4 with Preceding Buchwald Precatalyst Generations (G1, G2, G3)
The evolution of Buchwald precatalysts from the first to the fourth generation has been driven by a continuous effort to overcome the limitations of earlier systems, primarily focusing on improving air stability, solution stability, and the efficiency of the activation step to form the catalytically active L-Pd(0) species. This compound stands as the culmination of this development.
First Generation (G1): G1 precatalysts, such as (SPhos)Pd(OAc)₂, require activation via reduction with a strong, often stoichiometric, base (e.g., NaOt-Bu) at elevated temperatures. This process can be inefficient and lead to the formation of palladium black and other inactive species, resulting in inconsistent reaction performance. They are notably sensitive to air and moisture, requiring handling in a glovebox.
Second Generation (G2): G2 precatalysts, like (SPhos)₂PdCl₂, improved upon G1 by offering a more defined structure. However, they still required an in situ activation step that was often slow and substrate-dependent. Their primary advantage was better characterization, but they did not fully solve the problems of air sensitivity and inconsistent activation.
Third Generation (G3): The G3 precatalysts, featuring a carbazole (B46965) adduct, marked a significant leap forward. The structure, [(SPhos)Pd(cinnamyl)Cl], provided much greater air stability than G1 and G2. Activation occurs via a base-mediated proton abstraction, which is generally cleaner and more reliable. However, G3 precatalysts can exhibit limited stability in certain organic solvents over extended periods, potentially leading to gradual decomposition.
Fourth Generation (G4): this compound incorporates a 2-aminobiphenyl (B1664054) "scaffold" ligand. This design confers exceptional air and thermal stability, allowing the solid catalyst to be weighed and handled on the benchtop. The activation mechanism is highly efficient and reliable; a weak base abstracts a proton from the coordinated amine, triggering a rapid reductive elimination that cleanly generates the monoligated L-Pd(0) active species. This controlled release minimizes the formation of palladium black and ensures high catalytic activity even at very low loadings.
Table 7.1: Comparative Features of Buchwald Precatalyst Generations (SPhos Ligand)
| Feature | G1 Precatalyst | G2 Precatalyst | G3 Precatalyst | G4 Precatalyst |
|---|---|---|---|---|
| Air Stability (Solid) | Low | Low to Moderate | High | Very High |
| Activation Requirement | Strong base, often stoichiometric | Base-mediated, can be slow | Base-mediated, efficient | Weak base, highly efficient and rapid |
| Solution Stability | Low | Moderate | Moderate to High | High |
| Formation of Active Species | Often inefficient, side reactions common | Variable efficiency | Generally clean L-Pd(0) formation | Controlled, clean generation of monoligated L-Pd(0) |
| Typical Catalyst Loading | 1-3 mol% | 1-2 mol% | 0.1-1 mol% | 0.005-0.5 mol% (ppm levels) |
Comparative Catalytic Activity and Selectivity with Other Contemporary Biarylphosphine Ligands (e.g., XPhos, RuPhos, CPhos)
While SPhos is a highly effective and general ligand, its performance is best understood in the context of other state-of-the-art biarylphosphine ligands. The choice of ligand is often dictated by the specific steric and electronic demands of the coupling partners.
SPhos: Characterized by its dicyclohexylphosphine (B1630591) moiety and two methoxy (B1213986) groups on the upper phenyl ring of the biphenyl (B1667301) backbone. This combination provides significant steric bulk and strong electron-donating character, promoting facile oxidative addition and reductive elimination. It is a workhorse ligand for a broad range of Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
XPhos: Features a di-tert-butylphosphine (B3029888) group and a bulky 2,4,6-triisopropylphenyl upper ring. XPhos is even more sterically hindered than SPhos. This increased bulk is particularly advantageous for coupling extremely hindered substrates, such as tetra-ortho-substituted biaryls in Suzuki couplings or coupling with secondary amines and hindered aryl halides.
RuPhos: Possesses a dicyclohexylphosphine group but incorporates a 2',6'-diisopropoxybiphenyl backbone. Structurally related to SPhos, RuPhos often exhibits superior performance in certain C-N and C-O couplings, particularly with less reactive nucleophiles or challenging heterocyclic substrates.
CPhos: This ligand contains a dicyclohexylphosphine group and two N,N-dimethylamino groups on the upper ring. The presence of the amino groups alters the electronic properties and can be beneficial in specific transformations, though it is generally considered more specialized than SPhos or XPhos.
Table 7.2: Comparative Performance in a Challenging Buchwald-Hartwig Amination Reaction Conditions: 4-chloro-tert-butylbenzene + Morpholine, NaOt-Bu, Toluene, 100 °C, 12 h, 0.1 mol% Pd precatalyst.
| Ligand (in G4 Precatalyst) | Key Structural Feature | Yield (%) | Remarks |
|---|---|---|---|
| SPhos | Dicyclohexylphosphine, dimethoxy groups | 98% | Excellent general activity for aryl chlorides. |
| XPhos | Di-tert-butylphosphine, triisopropylphenyl group | 99% | High activity, often excels with more hindered substrates. |
| RuPhos | Dicyclohexylphosphine, diisopropoxy groups | 95% | Very effective, sometimes preferred for specific C-N/C-O bonds. |
| CPhos | Dicyclohexylphosphine, dimethylamino groups | 78% | Lower general activity for this specific transformation. |
Note: Data are representative and intended for illustrative comparison.
Investigation of Catalyst Deactivation Pathways and Rational Design for Enhanced Catalytic Longevity
Despite its high activity, this compound is susceptible to deactivation, particularly under harsh reaction conditions or over extended reaction times. Understanding these pathways is crucial for optimizing reactions and designing more robust catalysts.
Key deactivation pathways include:
Formation of Inactive Palladium(0) Aggregates: The catalytically active monoligated L-Pd(0) species can be unstable, especially at low substrate concentrations or high temperatures. It can disproportionate or aggregate to form palladium black, an inactive form of the metal. The G4 design mitigates this by ensuring a slow, controlled release of the active species, keeping its concentration low and minimizing aggregation.
Phosphine (B1218219) Ligand Oxidation: The phosphine moiety (P(III)) is susceptible to oxidation to the corresponding phosphine oxide (P(V)), especially in the presence of trace oxygen or oxidizing impurities. The resulting phosphine oxide cannot coordinate to palladium, leading to catalyst death. The bulky dicyclohexyl groups on SPhos provide some steric protection against oxidation.
P-C Bond Cleavage: Under certain conditions, intramolecular oxidative addition of a P-C bond of the SPhos ligand to the palladium center can occur. This process, known as cyclometalation or ligand degradation, forms a stable, inactive palladacycle. The electron-rich and sterically hindered nature of SPhos is a rational design feature that raises the energy barrier for this deactivation pathway compared to less bulky phosphines.
Formation of Bridged Dinuclear Species: In some cases, inactive palladium dimers, such as [LPd(μ-X)]₂, can form, sequestering the catalyst from the catalytic cycle. The G4 precatalyst's ability to cleanly generate a monoligated active species helps to suppress the formation of such off-cycle species.
Rational design for enhanced longevity focuses on modifying the ligand to further resist these pathways, for example, by increasing steric bulk around the phosphorus atom or tuning electronics to disfavor P-C bond activation.
Prospects for Further Ligand Modification, Metal Synergies, and Novel Catalyst Design Principles
The success of this compound provides a platform for future innovation. Research is progressing in several key areas:
Further Ligand Modification:
Electronic and Steric Tuning: Systematic modification of the substituents on both the phosphine-bearing ring and the upper ring of the biphenyl backbone can fine-tune catalyst activity. For instance, replacing methoxy groups with other functionalities could modulate solubility or create secondary interactions with substrates.
Water-Soluble Ligands: Introducing sulfonate (SO₃H) or ammonium (B1175870) groups onto the SPhos backbone could yield water-soluble catalysts, enabling aqueous-phase catalysis, which is highly desirable for green chemistry and simplifying product purification.
Metal Synergies:
Nickel Catalysis: SPhos and related biarylphosphine ligands have shown remarkable efficacy in nickel-catalyzed cross-coupling reactions. Nickel offers a cheaper, more earth-abundant alternative to palladium and can enable unique reactivity, such as the coupling of C-O bonds. Developing SPhos-ligated nickel precatalysts with G4-like stability is an active area of research.
Bimetallic Systems: Exploring cooperative catalysis using Pd/Cu, Pd/Ni, or other bimetallic systems where SPhos-Pd performs one part of a cascade reaction could unlock novel synthetic pathways.
Novel Catalyst Design Principles:
Computational and Machine Learning Approaches: Instead of relying solely on chemical intuition, researchers are using Density Functional Theory (DFT) and machine learning algorithms to predict the performance of new ligand structures. These tools can screen vast virtual libraries of ligands to identify candidates with enhanced stability and activity, accelerating the discovery process.
Encapsulated or Heterogenized Catalysts: Immobilizing this compound or a derivative onto solid supports (e.g., polymers, silica, metal-organic frameworks) could facilitate catalyst recovery and reuse, a critical factor for industrial-scale processes.
Potential for Integration of this compound in Scalable and Industrially Relevant Synthetic Processes
The features of this compound make it exceptionally well-suited for scale-up in the pharmaceutical, agrochemical, and fine chemical industries.
High Activity and Low Catalyst Loading: The catalyst's high turnover number (TON) and turnover frequency (TOF) allow for extremely low loadings (down to ppm levels). This is economically critical at scale, as it minimizes the cost contribution from the expensive palladium metal and SPhos ligand.
Process Safety and Simplicity: The remarkable air and thermal stability of this compound simplifies reactor charging procedures. It eliminates the need for strict inert atmosphere glovebox handling, reducing operational complexity and risk. This robustness leads to more consistent and reproducible batch outcomes, a requirement for Good Manufacturing Practice (GMP).
Reduced Metal Contamination: Using lower catalyst loadings directly translates to lower levels of residual palladium in the crude product. This significantly simplifies purification protocols required to meet the stringent limits on heavy metal contamination set by regulatory agencies (e.g., <10 ppm for active pharmaceutical ingredients, APIs).
Broad Substrate Scope: Its ability to effectively catalyze the formation of C-N, C-O, C-S, and C-C bonds makes it a versatile tool for process chemists tasked with synthesizing complex molecular targets, allowing for more convergent and efficient synthetic routes.
Table 7.3: Illustrative Impact of Catalyst Loading on Scale-Up Economics Hypothetical Suzuki-Miyaura coupling of a 250 g/mol aryl chloride.
| Scale | Substrate Mass | Catalyst Loading (mol%) | Required this compound Mass* | Significance |
|---|---|---|---|---|
| Lab Scale | 10 g | 0.1 mol% | ~30 mg | Minimal cost, focus on yield. |
| Pilot Plant | 10 kg | 0.05 mol% | ~15 g | Cost becomes a consideration. Process optimization begins. |
| Production | 1000 kg (1 Ton) | 0.01 mol% | ~300 g | Catalyst cost is a major factor. Low loading is essential for economic viability and waste reduction. |
\Based on a molecular weight of ~786 g/mol for this compound.*
The integration of this compound into industrial processes represents a clear trend towards more efficient, reliable, and sustainable chemical manufacturing.
Q & A
Q. What is the role of SPhos Pd G4 in Suzuki-Miyaura cross-coupling reactions?
this compound (a palladium precatalyst with SPhos ligand) is widely used to accelerate C–C bond formation in Suzuki-Miyaura reactions. Its efficacy lies in stabilizing the active palladium species, enabling efficient coupling of aryl halides with boronic acids under mild conditions. For example, Miyaura and Suzuki’s foundational work demonstrated that such catalysts reduce side reactions and improve yields in biaryl synthesis . Methodologically, researchers should pre-activate the catalyst (e.g., with a reducing agent) and optimize solvent/base systems (e.g., THF/KPO) to enhance turnover numbers.
Q. How should researchers design controlled experiments when testing this compound in catalytic reactions?
Controlled experiments require isolating variables such as temperature, solvent, and substrate ratios. For instance:
- Use four parallel reactions with identical substrates but varying catalyst loadings (e.g., 1–5 mol%) to assess efficiency.
- Include a negative control (no catalyst) to confirm reaction dependency on SPhos Pd G3.
- Standardize conditions (e.g., inert atmosphere, degassed solvents) to minimize oxidative degradation .
Q. What are the best practices for characterizing reaction outcomes when using this compound?
Combine quantitative and qualitative analyses:
- Yield calculation : Use GC-MS or H NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene).
- Stereochemical analysis : Employ chiral HPLC or NOESY for diastereoselective reactions (e.g., piperidine arylation) .
- Catalyst stability : Monitor Pd leaching via ICP-MS after reaction completion.
Advanced Research Questions
Q. How can researchers resolve contradictions in substrate specificity observed with this compound?
Substrate-dependent performance often arises from steric or electronic mismatches. For example, 6-methylpiperidine derivatives may undergo 1,2-palladium migration instead of direct coupling, leading to unexpected regioselectivity . To address this:
Q. What statistical methods are critical for analyzing this compound reaction data?
Beyond basic descriptive statistics:
- Multivariate regression to correlate reaction parameters (e.g., temperature, ligand ratio) with yields.
- Error analysis : Quantify uncertainties from instrumentation (e.g., ±2% NMR integration error) and propagate them using Monte Carlo simulations .
- Principal Component Analysis (PCA) to identify dominant variables in large datasets (e.g., HTE workflows) .
Q. How can computational methods enhance experimental design for this compound-catalyzed reactions?
Integrate data mining and machine learning :
Q. What strategies ensure reproducibility in studies involving this compound?
Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:
- Document catalyst batch details (e.g., Pd content via ICP-MS, ligand purity via H NMR).
- Share raw datasets (e.g., spectra, chromatograms) in repositories like Zenodo.
- Report negative results (e.g., failed couplings) to prevent publication bias .
Methodological Guidance
Q. How should hypotheses be formulated when studying this compound’s mechanism?
Develop hypotheses grounded in organometallic principles:
- Example 1 : "Increasing the electron-donating capacity of the ligand (SPhos) accelerates oxidative addition of aryl halides."
- Example 2 : "Steric bulk in substrates inhibits Pd–C bond formation, reducing turnover frequency." Test these using kinetic studies (e.g., variable-time NMR) and spectroscopic techniques (e.g., EXAFS for Pd speciation) .
Q. What are the key considerations for presenting this compound data in publications?
- Tables : Include processed data (e.g., yields, ee/de values) in the main text; relegate raw data (e.g., full NMR spectra) to appendices.
- Figures : Use color-coded reaction schemes to highlight stereochemical outcomes .
- Uncertainty reporting : Provide confidence intervals for kinetic parameters (e.g., ) .
Q. How can researchers integrate this compound into interdisciplinary workflows?
Combine catalysis with materials science (e.g., Pd nanoparticle synthesis) or bioconjugation (e.g., antibody-drug linker development). Methodologically:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
